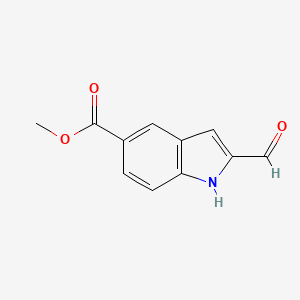

Methyl 2-formyl-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVQAIHYBTWVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Methyl 2 Formyl 1h Indole 5 Carboxylate

Reactions Involving the Ester Moiety

Transesterification Potential

The methyl ester functionality at the C5 position of Methyl 2-formyl-1H-indole-5-carboxylate allows for transesterification, a fundamental reaction in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. organic-chemistry.org This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com In contrast, basic conditions typically involve an alkoxide nucleophile that directly attacks the carbonyl carbon, proceeding through a tetrahedral intermediate. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

While specific studies on the transesterification of this compound are not extensively documented, the reactivity is analogous to other methyl indole (B1671886) carboxylates. The reaction can be used to synthesize a variety of other esters, such as ethyl, isopropyl, or allyl esters, by refluxing the methyl ester in the corresponding alcohol with a suitable catalyst. organic-chemistry.org

Table 1: General Conditions for Transesterification of Methyl Esters

| Catalyst Type | Typical Reagents | General Conditions |

|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl, Sc(OTf)₃ | Reflux in excess alcohol (e.g., EtOH, PrOH) |

| Base-Catalyzed | NaOR, K₂CO₃, DBU | Alkoxide in corresponding alcohol solvent at room temperature or with heating |

| Enzyme-Catalyzed | Lipases (e.g., Candida antarctica Lipase B) | Solvent-free or in an organic solvent, mild temperatures |

Electrophilic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. researchgate.net However, the reactivity and regioselectivity of these substitutions are heavily influenced by the nature and position of existing substituents. In this compound, the presence of two electron-withdrawing groups (EWG)—a formyl group at C2 and a methyl carboxylate group at C5—significantly deactivates the indole ring towards electrophilic attack compared to unsubstituted indole.

Regioselectivity and Positional Reactivity (e.g., C3 vs. C5)

In a typical indole, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) while maintaining the aromaticity of the fused benzene (B151609) ring.

However, in this compound, the strong electron-withdrawing nature of the C2-formyl group significantly reduces the electron density of the pyrrole (B145914) ring, especially deactivating the C3 position. Concurrently, the methyl carboxylate group at C5 deactivates the benzene ring. As a meta-director, the C5-ester group would direct incoming electrophiles to the C4 and C6 positions. The indole nitrogen, however, acts as an ortho-, para-director towards the benzene ring, also activating the C4 and C6 positions. The outcome of an electrophilic substitution reaction is therefore a balance of these directing effects. Generally, substitution is expected to occur preferentially on the benzenoid ring at the C4 or C6 positions, as the pyrrole ring is strongly deactivated. Acylation of indole-2-carboxylates with highly reactive electrophiles has been shown to yield substitution on the benzene ring at the C5 and C7 positions. clockss.org

Nitration and Halogenation Studies

Nitration: The nitration of deactivated indole systems typically requires strong acidic conditions. For indole derivatives with electron-withdrawing groups, nitration generally occurs on the benzene ring rather than the deactivated pyrrole ring. For instance, the nitration of indoline-2-carboxylic acid with concentrated nitric and sulfuric acids leads to substitution primarily at the C6 position, with the C5-nitro product also being formed. thieme-connect.com This suggests that nitration of this compound would likely yield substitution at the C6 or C4 positions. Nitration of 3-acetylindole gives predominantly the 6-nitro derivative, further supporting substitution on the benzene moiety in the presence of a deactivating group on the pyrrole ring. umn.edu

Halogenation: Halogenation, such as bromination, also follows the principles of electrophilic aromatic substitution. Studies on indole-3-carboxaldehydes have shown that bromination can occur on the benzene ring at the C5, C6, and C7 positions. mdpi.com For this compound, electrophilic bromination would be expected to occur at the available positions on the benzene ring, likely C4, C6, or C7, depending on the specific reagents and reaction conditions used. For example, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in regioselective dibromination at the C5 and C6 positions. sigmaaldrich.com

Table 2: Representative Electrophilic Substitution Reactions on Substituted Indoles

| Reaction | Substrate | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | Indoline-2-carboxylic acid | conc. HNO₃, conc. H₂SO₄ | 6-Nitro- and 5-Nitroindoline-2-carboxylic acid | thieme-connect.com |

| Nitration | 3-Acetylindole | conc. HNO₃ | 3-Acetyl-6-nitroindole | umn.edu |

| Bromination | Methyl indole-3-carboxylate | Br₂, Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | sigmaaldrich.com |

Acylation and Alkylation Reactions

Due to the deactivating nature of the formyl and carboxylate groups, Friedel-Crafts acylation and alkylation on the carbon framework of this compound are challenging. However, the nitrogen atom of the indole ring remains a nucleophilic center and can readily undergo alkylation or acylation.

N-Alkylation: The N-H proton of the indole is acidic and can be removed by a base to form an indolide anion, which is a potent nucleophile. This anion can then react with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated indoles. The presence of an electron-withdrawing group at the C2 position can increase the acidity of the N-H proton, facilitating this reaction. For instance, N-alkylation of methyl indole-5-carboxylate with propargyl bromide can be achieved using phase-transfer catalysis. researchgate.net

N-Acylation: Similarly, the indolide anion can react with acylating agents like acid chlorides or anhydrides to form N-acylated products. This reaction is a common strategy for protecting the indole nitrogen or for introducing further functional diversity.

Other Chemical Modifications and Derivatizations

The functional groups present in this compound offer several avenues for further chemical modification.

Reactions of the C2-Formyl Group:

Oxidation: The aldehyde can be oxidized to a carboxylic acid group (indole-2,5-dicarboxylic acid derivative) using standard oxidizing agents such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction of the aldehyde to a hydroxymethyl group can be accomplished using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.

Condensation Reactions: The formyl group is reactive towards compounds with active methylene groups in base-catalyzed reactions like the Knoevenagel condensation. wikipedia.org This allows for the formation of a new carbon-carbon double bond at the C2-position, enabling the synthesis of a wide array of extended conjugated systems. purechemistry.orgmychemblog.com

Deformylation: In some biocatalytic reactions, the formyl group has been observed to be lost, resulting in the formation of the corresponding monoester compound. acs.org

Reactions of the C5-Carboxylate Group:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). This carboxylic acid can then be used in further reactions, such as amide bond formation.

Amidation/Aminolysis: The ester can be converted directly to an amide by heating with an amine. This reaction is often slower than hydrolysis but provides a direct route to amide derivatives.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would also reduce the C2-formyl group.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| C2-Formyl | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| C2-Formyl | Reduction | NaBH₄ | Hydroxymethyl |

| C2-Formyl | Knoevenagel Condensation | Malononitrile, Piperidine | α,β-Unsaturated dinitrile |

| C5-Ester | Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid |

| C5-Ester | Amidation | R₂NH, Heat | Amide |

| N1-Amine | N-Alkylation | Base (e.g., NaH), RX | N-Alkyl Indole |

Structural Modifications and Structure Activity Relationships Sar

Impact of Substituents on the Indole (B1671886) Core

The C-2 and C-3 positions of the indole ring are part of the electron-rich pyrrole (B145914) moiety and are often targets for modification due to their inherent reactivity. acs.org The introduction of different functional groups at these positions can significantly impact biological activity.

The C-2 position, often bearing a carboxylate group in this series, is crucial for certain biological interactions. For instance, in the development of HIV-1 integrase inhibitors, an esterified C-2 carboxyl group was found to impair the necessary chelation with metal ions in the enzyme's active site, leading to a loss of activity. nih.gov This highlights the sensitivity of biological targets to the functional group at C-2.

The C-3 position is frequently modified to explore potential interactions within biological targets. Studies on bisindole compounds targeting HIV-1 gp41 showed that substitution at the 3-position could take advantage of potential interactions in the hydrophobic pocket of the protein. nih.govacs.org In a series of indole-2-carboxamides designed as antiproliferative agents, the nature of the substituent at the C-3 position was found to be critical for activity. The activity increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, demonstrating that both electronic and steric factors play a role. nih.gov Similarly, the synthesis of indole derivatives with various moieties at the C-3 position has been a strategy to discover new compounds with antibacterial, antioxidant, and fungicidal properties. nih.gov For example, incorporating a (Z)-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl group at C-3 of methyl indole-2-carboxylates yielded compounds with potent antimicrobial activity. nih.gov

Direct arylation of the indole C-2 and C-3 positions has been achieved using palladium catalysis, with the regioselectivity being controlled by the reaction conditions, providing a powerful tool for creating diverse derivatives. acs.org

Modifications on the benzenoid portion of the indole ring influence the molecule's electronic properties and lipophilicity, which in turn affect its biological activity. Substituents can exert influence through inductive and resonance effects. libretexts.orgmsu.edu

The C-5 position, which hosts the carboxylate group in the parent compound, is a key site for modification. The presence of a 5-nitro group, a strong electron-withdrawing substituent, has been utilized in the synthesis of indole derivatives. nih.gov However, such strong deactivation can also hinder certain reactions; for example, a 5-NO2 group was found to prevent the C(3)-alkylation of an indole due to the reduced nucleophilicity of the ring. nih.govacs.org In contrast, studies on indole-2-carboxamides as anti-tuberculosis agents revealed that lipophilicity at the C-5 position could drive bioactivity. For instance, 5-chloro and 5-bromo derivatives were more active than a 5-methoxy analogue, which was attributed to their higher lipophilicity. nih.gov

The table below summarizes the effect of various substituents on the benzene (B151609) ring of indole derivatives on their biological activity.

| Compound Series | Position(s) | Substituent(s) | Biological Target/Activity | Key Finding | Reference |

| N-rimantadine indoleamides | C-5 | -Cl, -Br | Mycobacterium tuberculosis | Increased lipophilicity at C-5 enhances anti-TB activity compared to -OCH3. | nih.gov |

| N-rimantadine indoleamides | C-4, C-6 | -F, -Cl | Mycobacterium tuberculosis | Dihalo substitution (4,6-difluoro and 4,6-dichloro) leads to high potency. | nih.gov |

| Bisindoles | C-5, C-6 | Linkage position | HIV-1 gp41 | Altering the linkage from 6-6' to 5-6', 6-5', or 5-5' reduces antiviral activity. | nih.gov |

| Indole-6-carboxylates | C-6 | Hydrazine-1-carbothioamide, Oxadiazole | EGFR/VEGFR-2 | A chloro group at the 4-position of the aromatic ring on a C-6 oxadiazole derivative showed the highest VEGFR-2 inhibitory activity. | tandfonline.com |

| Indole-2-carboxylates | C-5 | -NO2 | Synthesis | A strong electron-withdrawing group like nitro at C-5 can deactivate the indole ring, preventing subsequent reactions. | nih.govacs.org |

Alkylation or arylation at the N-1 position of the indole ring eliminates the N-H proton, which can be a hydrogen bond donor, and introduces steric bulk. These changes can significantly alter a molecule's binding mode and biological activity.

In the synthesis of N-substituted indole-2-carboxamides, the introduction of a para-fluoro benzyl (B1604629) group on the indole nitrogen was found to have a positive effect on the superoxide (B77818) anion scavenging activity for one compound, but this was not a general trend across the series. tandfonline.com This suggests that the interplay between the N-1 substituent and other groups on the scaffold is complex. For antiproliferative indole-2-carboxamides, the indole NH group was found to be important for activity, as replacing it with an oxygen atom (to form a benzofuran) resulted in a 1.5-fold decrease in potency. nih.gov

Conversely, N-substitution can be beneficial. N-alkylation of methyl indole-5-carboxylate with propargyl bromide proceeds efficiently under phase-transfer catalysis without affecting the ester group, creating a useful synthon for further reactions. researchgate.net Studies on the C(3)-alkylation of indoles showed that 1-methylindole (B147185) undergoes efficient reaction, indicating that N-substitution is well-tolerated and can be used to block the N-H position to direct reactivity elsewhere or to introduce specific functionalities. acs.org

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to interact with biological targets and its chemical reactivity. For indole derivatives, the relative orientation of substituents and the planarity of the ring system can influence biological outcomes.

The reactivity of the indole core can also be influenced by conformational factors. The study of (S)‐indoline‐2‐carboxylic acid, a constrained analog, showed that its conformation influences the properties of peptides it is incorporated into. nih.gov Its steric hindrance was found to affect reactivity in peptide coupling reactions. nih.gov In other systems, cation–π interactions have been shown to control the reactive conformation of substrates, highlighting how non-covalent forces can dictate the outcome of a reaction. acs.org Nuclear Magnetic Resonance (NMR) studies on the stacking interactions between tryptophan (an indole derivative) and guanine (B1146940) derivatives have shown how methylation can alter the stability and conformation of the resulting complex. rsc.org

Correlation between Structural Features and Biological Profiles

A central goal of SAR studies is to establish clear correlations between specific structural features and a desired biological effect. For indole derivatives, extensive research has linked modifications across the scaffold to a wide range of activities, including antiviral, antimicrobial, and anticancer properties.

For antimicrobial activity , specific substitution patterns are key. A study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against various bacteria and fungi found that activity was highly dependent on the substituents on the indole ring. nih.gov For example, a derivative with a 5-bromo substituent (compound 8) was the most potent antibacterial agent, while a 6-chloro-substituted analog (compound 15) was the most potent antifungal. nih.gov This demonstrates that even minor changes can switch or enhance selectivity for different microbial targets.

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives, illustrating the structure-activity relationship against different bacterial strains.

| Compound ID | Indole Substituent | MIC (mg/mL) vs B. cereus | MIC (mg/mL) vs S. aureus | MIC (mg/mL) vs En. cloacae | Reference |

| 1 | 4-Cl | 0.015 | 0.03 | 0.015 | nih.gov |

| 2 | 5-Cl | 0.015 | 0.015 | 0.03 | nih.gov |

| 8 | 5-Br | 0.008 | 0.008 | 0.004 | nih.gov |

| 11 | 5-F | 0.008 | 0.03 | 0.011 | nih.gov |

| 17 | 7-Cl | 0.03 | 0.008 | 0.015 | nih.gov |

In the context of cancer , indole derivatives have been explored as inhibitors of various targets. For monocarboxylate transporter 1 (MCT1), a promising cancer target, halogen substitutions at the para-position of a phenyl group attached to an indole amide led to a strong increase in inhibitory power. nih.gov In another study, indole-2-carboxamides showed potent antiproliferative activity, with the NH of the indole ring and the nature of the C-3 substituent being identified as critical for action. nih.gov Similarly, indole-6-carboxylate derivatives targeting EGFR and VEGFR-2 kinases showed that an unsubstituted phenyl moiety was best for EGFR inhibition, whereas a 4-chlorophenyl group was optimal for VEGFR-2 inhibition, highlighting how substitutions can tune kinase selectivity. tandfonline.com

These examples underscore a fundamental principle in medicinal chemistry: the biological profile of a compound like Methyl 2-formyl-1H-indole-5-carboxylate is not determined by a single feature but by the complex interplay of all its structural components. Systematic modification and biological evaluation are essential to unravel these correlations and design molecules with optimized therapeutic properties.

Computational and Theoretical Studies of Methyl 2 Formyl 1h Indole 5 Carboxylate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, especially Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for predicting molecular properties. DFT, in particular, has become a standard tool due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like indole (B1671886) derivatives.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For indole derivatives, this involves finding the minimum energy conformation of the substituents on the indole ring.

The following table presents a hypothetical representation of optimized geometrical parameters for a related indole derivative, as would be obtained from a typical DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C8-C9 | 1.40 Å |

| Bond Angle | C3-C2-N1 | 110.5° |

| Bond Angle | C4-C5-C6 | 120.2° |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. DFT calculations provide valuable information on the distribution of electrons through analyses of charge density and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For various indole derivatives, HOMO-LUMO energy gaps have been determined using DFT to understand intramolecular charge transfer interactions. nih.gov The analysis of molecular electrostatic potential (MEP) maps helps in identifying the electrophilic and nucleophilic sites within the molecule. nih.gov In the case of Methyl 2-formyl-1H-indole-5-carboxylate, the electron-withdrawing nature of the formyl and carboxylate groups would be expected to significantly influence the electronic distribution on the indole ring. The HOMO is likely to be located on the electron-rich indole nucleus, while the LUMO may be centered on the substituent groups.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and donor-acceptor interactions within a molecule. nih.gov For indole derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.

The following table illustrates the kind of data that would be generated from an electronic structure analysis of a related indole compound.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| Energy Gap (HOMO-LUMO) | 3.7 |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different functionals, such as B3LYP, CAM-B3LYP, and M06-2X, can yield varying results. researchgate.net Similarly, the choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is critical. Common basis sets include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). mdpi.com

In studies of indole derivatives, researchers often compare the results from different functionals and basis sets with experimental data to validate their computational methodology. researchgate.netmdpi.com For instance, in the study of 5-methoxy-1H-indole-2-carboxylic acid, the ωB97X-D functional was used with both 6-31++G(d,p) and aug-cc-pVTZ basis sets to provide a comprehensive analysis. mdpi.com The choice is often a compromise between desired accuracy and available computational resources.

Spectroscopic Property Predictions and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a synthesized compound.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

For indole derivatives, DFT calculations have been shown to accurately predict IR spectra. researchgate.net For example, in a study of 5-methoxy-1H-indole-2-carboxylic acid, the calculated vibrational frequencies at the B3LYP level of theory were in good agreement with the experimental IR spectrum, allowing for the assignment of key vibrational modes such as N-H and C=O stretching. researchgate.net

The following table provides an example of calculated versus experimental IR frequencies for a related indole derivative.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3400 | N-H stretch |

| ν(C=O)aldehyde | 1690 | 1685 | Aldehyde C=O stretch |

| ν(C=O)ester | 1720 | 1715 | Ester C=O stretch |

| ν(C-O) | 1250 | 1245 | Ester C-O stretch |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.gov These predictions have become an essential tool for structural elucidation of organic molecules. nih.gov

For indole derivatives, calculated chemical shifts using DFT/6-311G** have been shown to be comparable to experimental data, with DFT methods often providing more accurate results than ab initio Hartree-Fock methods. researchgate.net The accuracy of these predictions can be further improved by using empirical scaling or by integrating them with machine learning models. nih.gov For this compound, one would expect distinct signals for the formyl proton, the methyl protons of the ester, and the aromatic protons on the indole ring, all of which can be predicted computationally.

The following table shows a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for a related indole derivative.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 138.5 | 137.9 |

| C3 | 112.0 | 111.5 |

| C4 | 122.8 | 122.1 |

| C5 | 125.4 | 124.8 |

| C6 | 121.7 | 121.0 |

| C7 | 115.3 | 114.6 |

| C8 | 136.9 | 136.2 |

| C9 | 128.1 | 127.5 |

| C=O (aldehyde) | 185.2 | 184.7 |

| C=O (ester) | 166.5 | 165.9 |

| O-CH3 | 52.3 | 51.8 |

Solvent Effects in Theoretical Modeling

Theoretical and computational models are crucial for understanding the intrinsic properties and reactivity of molecules like this compound. However, these properties can be significantly influenced by the surrounding environment, particularly the solvent. Computational chemistry accounts for these influences through various solvent models, which are broadly categorized as explicit or implicit.

Explicit solvent models treat individual solvent molecules as part of the total system, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are more commonly used. These models represent the solvent as a continuous medium with a defined dielectric constant, enveloping the solute molecule in a cavity. This approach allows for the calculation of solute-solvent interactions more efficiently.

Research on related heterocyclic compounds demonstrates the importance of incorporating solvent effects in theoretical calculations. For instance, Density Functional Theory (DFT) studies on cycloaddition reactions have shown that activation and reaction energies can vary significantly with the solvent environment. researchgate.net A study exploring a reaction in different solvents like chlorobenzene (B131634) and ethanol (B145695) found that the choice of solvent impacts the thermodynamic favorability of the process. researchgate.net Such analyses are critical for predicting how a reaction involving this compound might behave under different experimental conditions, thereby guiding the selection of an optimal reaction medium. researchgate.net

DFT calculations, often paired with specific basis sets like 6-31++G(d,p) or aug-cc-pVTZ, are used to investigate molecular structures and energetics. nih.gov The inclusion of an implicit solvent model in these calculations provides a more accurate prediction of the molecule's behavior in a solution phase compared to calculations performed in a vacuum (gas phase).

Table 1: Overview of Theoretical Models for Solvent Effects

| Model Type | Description | Common Examples | Application |

|---|---|---|---|

| Implicit Solvent Models | The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. | Polarizable Continuum Model (PCM), Conductor-like Screening Model (COSMO) | Efficiently calculates the influence of solvent polarity on molecular properties, reaction energies, and activation barriers. researchgate.net |

| Explicit Solvent Models | Individual solvent molecules are explicitly included in the simulation box around the solute molecule. | N/A | Provides a detailed, atomistic view of solute-solvent interactions, such as hydrogen bonding, but is computationally intensive. |

| Quantum Mechanics (QM) | Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of the molecule. | DFT (e.g., ωB97X-D) | Determines molecular geometry, energy, and electronic properties. Often combined with solvent models for solution-phase studies. nih.govmdpi.com |

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and for the rational design of new therapeutic agents.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, MD simulations can be employed to assess the dynamic stability of the predicted complex over time. These simulations model the atomic movements of the system, providing a more realistic view of the interactions in a dynamic, solvated environment.

Studies on structurally related indole derivatives highlight the utility of these approaches.

In one study, 2-phenyl-1H-indole derivatives were investigated as potential inhibitors for breast cancer. biointerfaceresearch.com Molecular docking was used to identify the binding modes of these compounds within the active sites of the estrogen-α and progesterone (B1679170) receptors. biointerfaceresearch.com The results revealed key hydrogen bonds and hydrophobic interactions responsible for their binding. biointerfaceresearch.com

Another investigation focused on an indole-hydrazide derivative, MMINA, as a potential agent against cisplatin-induced organ damage. nih.gov Docking and dynamic simulations were used to explore its interactions with proteins involved in inflammation, such as NF-κB, STAT-3, and COX-2. The computational findings, which predicted a strong binding affinity, were in agreement with the experimental results showing that MMINA downregulated these inflammatory pathways. nih.gov

These examples demonstrate a clear workflow where docking and MD simulations provide a mechanistic rationale for the observed biological activity of indole-based compounds. For this compound, such studies could be used to screen for potential protein targets and to understand the molecular basis of its interactions, guiding further experimental validation.

Table 2: Examples of Docking and Simulation Studies on Indole Derivatives

| Derivative Class | Protein Target(s) | Key Findings from Simulation | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indole analogues | Estrogen-α (1A52), Progesterone (1A28) | Ligands fit well in the receptor pockets, forming stable complexes through H-bonds and hydrophobic interactions. | biointerfaceresearch.com |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity

The synthesis of functionalized indoles is a mature field, yet the pursuit of more efficient, sustainable, and selective methods continues. researchgate.net Traditional multi-step syntheses, such as the Fischer or Reissert methods, often require harsh conditions and can result in modest yields. researchgate.netresearchgate.net Future research will likely pivot towards advanced catalytic strategies to improve the synthesis of methyl 2-formyl-1H-indole-5-carboxylate and its precursors.

One promising avenue is the application of metal-catalyzed C-H activation and carbonylation reactions. beilstein-journals.orgresearchgate.net These methods offer a more atom-economical approach by directly functionalizing the indole (B1671886) core. For instance, palladium-catalyzed intramolecular oxidative coupling has been successfully used to generate indole-3-carboxylate (B1236618) derivatives from N-aryl enamines under microwave irradiation, a technique that could be adapted for C5-functionalized systems to improve efficiency and reduce reaction times. mdpi.com Similarly, visible-light-induced, metal-free carbonylation processes, which use elementary iodine as a photosensitive initiator, present a green alternative for creating indole carboxylates and could be explored for regioselective functionalization. acs.org

The table below contrasts a hypothetical advanced route with a traditional approach for a key synthetic step.

| Feature | Traditional Method (e.g., Vilsmeier-Haack Formylation) | Potential Novel Route (e.g., Photocatalytic C-H Formylation) |

| Reagents | POCl₃, DMF | Organic photocatalyst, mild formylating agent, visible light |

| Conditions | Often requires elevated temperatures, anhydrous conditions | Ambient temperature and pressure |

| Selectivity | Good for C3-formylation, may require protecting groups for other sites | Potentially tunable for different C-H bonds based on catalyst design |

| Sustainability | Generates stoichiometric phosphorus-based waste | Catalyst can be recycled, uses light as a renewable energy source |

| Yield | Variable, dependent on substrate | Potentially high, with fewer side products |

Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles

The true value of this compound lies in its potential as a scaffold for creating advanced derivatives with specific biological activities. The indole-2-carboxylate (B1230498) framework is a known pharmacophore for inhibiting metallo-β-lactamases (MBLs) like NDM-1, which are responsible for antibiotic resistance. researchgate.net The aldehyde at the C2 position and the ester at the C5 position are ideal starting points for diversification.

Future design strategies will likely involve a "molecular hybridization" approach, combining the indole core with other bioactive moieties to create multi-target agents. nih.gov For example, the C2-aldehyde can be converted into various heterocyclic systems (e.g., thiazoles, oxadiazoles) or used in condensation reactions to link to other pharmacophores like rhodanine, which has shown antimicrobial efficacy. nih.govmdpi.com The C5-ester can be hydrolyzed to the corresponding carboxylic acid, a key feature for interacting with zinc-dependent enzymes, or converted to a library of amides to probe interactions with biological targets. nih.govnih.gov

The following table outlines potential derivative classes and their hypothetical biological targets, based on established structure-activity relationships (SAR) for similar indole compounds.

| Derivative Class | Modification Site(s) | Rationale / Potential Biological Target |

| Indole-2-Carboxamides | C5-ester converted to amide | Enhance binding to enzyme active sites; potential kinase inhibitors (e.g., EGFR, VEGFR). nih.govmdpi.com |

| C2-Thiazolyl Indoles | C2-aldehyde converted to thiazole | Introduce new hydrogen bonding sites; potential antimicrobial agents. mdpi.com |

| N-Alkylated Derivatives | N1-H alkylated/arylated | Modulate lipophilicity and pharmacokinetic properties; broad-spectrum antiviral activity. nih.gov |

| C2-Iminomethyl Indoles | C2-aldehyde converted to imine | Schiff base formation to link to various functional groups; anticancer agents. mdpi.com |

Integration of Advanced Computational Techniques for Predictive Design and Mechanistic Elucidation

To accelerate the discovery of potent derivatives, modern drug design increasingly relies on computational methods. rsc.org For a scaffold like this compound, these techniques can rationalize structure-activity relationships and predict the properties of novel, unsynthesized compounds, thereby saving significant time and resources.

Future research will integrate methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. rsc.orgbu.edu.eg A QSAR model could be developed for a series of derivatives to identify key physicochemical properties correlated with a specific biological activity, such as antiproliferative effects. nih.gov Molecular docking simulations can predict how these derivatives bind within the active site of a target protein, such as the NDM-1 metallo-β-lactamase or an oncogenic kinase. nih.govmdpi.com These simulations can elucidate crucial interactions, like hydrogen bonds between the indole N-H or carboxylate group and key amino acid residues, guiding the design of more potent inhibitors. bu.edu.eg Furthermore, molecular dynamics (MD) simulations can reveal the flexibility of protein residues and the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event. bu.edu.eg

| Computational Technique | Application for this compound Derivatives | Expected Outcome |

| Molecular Docking | Predict binding modes in enzyme active sites (e.g., EGFR, NDM-1). | Identify key binding interactions; rank potential derivatives based on binding affinity. nih.gov |

| QSAR | Correlate structural features of derivatives with observed biological activity. | Develop a predictive model for designing new compounds with enhanced activity. rsc.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex. | Assess the stability of binding and conformational changes over time. bu.edu.eg |

| DFT (Density Functional Theory) | Elucidate reaction mechanisms for novel synthetic routes. | Optimize reaction conditions and understand transition states for improved selectivity. researchgate.net |

Development of New Analytical and Characterization Methodologies in Indole Carboxylate Research

As more complex and diverse indole carboxylate derivatives are synthesized, the need for robust and sensitive analytical techniques for their characterization and purity assessment becomes paramount. While standard methods like NMR and mass spectrometry are indispensable, future research will benefit from the adoption and development of more advanced methodologies. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) is already crucial for confirming elemental composition but will be increasingly coupled with techniques like liquid chromatography (LC) for complex mixture analysis and metabolite identification in biological studies. mdpi.com For chiral derivatives, the development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) will be essential for separating enantiomers and assessing enantiomeric excess, which is critical since biological activity is often stereospecific.

In solid-state characterization, single-crystal X-ray crystallography will remain the gold standard for unambiguously determining molecular structure and stereochemistry, providing vital data for validating computational models. mdpi.com Additionally, advanced spectroscopic techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), will be vital for the complete structural elucidation of intricate polycyclic derivatives that may be synthesized from the parent compound. mdpi.com

| Analytical Method | Specific Application in Indole Carboxylate Research | Advantage |

| LC-HRMS | Purity analysis, identification of synthetic byproducts and metabolites. | High sensitivity and mass accuracy for unambiguous formula determination. mdpi.com |

| Chiral HPLC | Separation of enantiomers of chiral derivatives. | Crucial for studying stereospecific biological activity. |

| Single-Crystal X-ray | Absolute structure determination of complex derivatives. | Provides definitive 3D structural data for validating computational models. mdpi.com |

| 2D NMR Spectroscopy | Complete assignment of protons and carbons in complex structures. | Unambiguous structural elucidation of novel, complex molecules. mdpi.com |

Q & A

Q. What are the established synthetic routes for Methyl 2-formyl-1H-indole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives. For example:

- Method a : React 3-formyl-1H-indole-2-carboxylic acid (1.0 equiv) with 2-aminothiazol-4(5H)-one derivatives (1.1 equiv) in acetic acid under reflux for 3–5 hours .

- Method b : Use thiourea derivatives (1.0 equiv) with chloroacetic acid (1.0 equiv) and sodium acetate (2.0 equiv) in acetic acid under reflux .

Key factors include stoichiometric ratios, reflux duration, and acid catalysis. While yields are not explicitly reported in the literature, maintaining anhydrous conditions and inert atmospheres can mitigate side reactions.

Q. How is this compound characterized spectroscopically, and what spectral markers are diagnostic?

- Methodological Answer :

- NMR : The aldehyde proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm. Indole NH protons resonate near δ 11–12 ppm (DMSO-d₆).

- IR : Strong absorption bands for C=O (ester: ~1700 cm⁻¹) and CHO (aldehyde: ~2850–2720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., C₁₁H₉NO₃: 203.18 g/mol).

Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography (where applicable) is recommended .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) methods like B3LYP, CAM-B3LYP, and M06-2X can model:

- Electron Density Distribution : Predict nucleophilic/electrophilic sites (e.g., aldehyde group reactivity).

- Solvent Effects : Simulate solvent interactions (e.g., acetic acid in synthesis) using polarizable continuum models (PCM) .

- Hydrogen Bonding : Analyze intermolecular interactions in crystal packing or solvent adducts.

For example, studies on methyl 1H-indol-5-carboxylate (a related compound) used B3LYP/6-311++G(d,p) to validate experimental UV-Vis and IR spectra .

Q. What strategies resolve contradictions in crystallographic data for structurally similar indole derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, especially for handling twinned or high-resolution data. SHELXPRO can interface with macromolecular crystallography workflows .

- Validation Metrics : Check R-factor convergence, electron density maps for missing atoms, and thermal displacement parameters.

- Comparative Analysis : Cross-reference with analogous structures (e.g., ethyl 5-fluoroindole-2-carboxylate, CAS 152593-20-9) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.